molecular formula C6H8BrN3O2S B1522579 2-amino-5-bromo-N-methylpyridine-3-sulfonamide CAS No. 1086063-37-7

2-amino-5-bromo-N-methylpyridine-3-sulfonamide

Cat. No. B1522579
CAS RN: 1086063-37-7
M. Wt: 266.12 g/mol
InChI Key: ZKDDKCHJDQDMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Scientific Research Applications

Antibiotic Analysis in Food Products

A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing sulfonamide antibiotics in milk, demonstrating the potential of sulfonamide derivatives in detecting and quantifying antibiotic residues in food products. This method could potentially apply to monitoring and ensuring food safety regarding sulfonamide antibiotic contamination (Adrián et al., 2009).

Pharmaceutical and Chemical Industry Applications

Research on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions highlights the relevance of sulfonamide derivatives in the pharmaceutical and chemical industries. These compounds could enhance biological and catalytic potentials, indicating their significance in developing new pharmaceutical drugs and catalytic agents (Orie et al., 2021).

Drug Discovery and Molecular Interaction Studies

Another study identified a 3-amino-2-methylpyridine derivative as a ligand of the BAZ2B bromodomain, using docking and protein crystallography. This research exemplifies the application of sulfonamide derivatives in drug discovery, particularly in identifying and validating interactions with specific protein targets (Marchand et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

Sulfonamide derivatives have also been evaluated for their antiproliferative activity against human cancer cell lines. This study indicates the potential therapeutic applications of sulfonamide compounds in oncology, particularly in designing drugs targeting specific cancer types (Awad et al., 2015).

properties

IUPAC Name

2-amino-5-bromo-N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDDKCHJDQDMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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